molecular formula C21H22N4O3 B2569058 4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol CAS No. 2034616-92-5

4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol

Cat. No.: B2569058
CAS No.: 2034616-92-5
M. Wt: 378.432
InChI Key: SDGQKQZRKKULAV-UHFFFAOYSA-N
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Description

4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolin-2-one derivatives, while reduction could produce quinolin-2-ol derivatives.

Scientific Research Applications

4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets 4-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-13-11-20(23-14(2)22-13)28-15-7-9-25(10-8-15)21(27)17-12-19(26)24-18-6-4-3-5-16(17)18/h3-6,11-12,15H,7-10H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGQKQZRKKULAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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